7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Insecticide discovery Structure–activity relationship Heterocyclic chemistry

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the mesoionic 1,3,4-thiadiazolo[3,2-a]pyrimidine class, structurally isoconjugate with xanthine and purine bases. Its rigid bicyclic framework comprises a thiadiazole ring fused to a pyrimidinone ring, with a methyl substituent at the 7-position.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 35523-75-2
Cat. No. B3327589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS35523-75-2
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)SC=N2
InChIInChI=1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3
InChIKeySYMFEUTZOARANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 35523-75-2): Core Scaffold Procurement Guide


7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the mesoionic 1,3,4-thiadiazolo[3,2-a]pyrimidine class, structurally isoconjugate with xanthine and purine bases [1]. Its rigid bicyclic framework comprises a thiadiazole ring fused to a pyrimidinone ring, with a methyl substituent at the 7-position. This scaffold serves as a versatile starting material for the synthesis of 2-substituted derivatives with reported biological activities including xanthine oxidase inhibition, antitumor effects against Ehrlich ascites tumor cells, adenosine receptor antagonism, and antibacterial properties [2][3]. The compound is commercially available from multiple vendors at purities ≥98% with batch-specific analytical documentation (NMR, HPLC, GC) .

Why 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Cannot Be Trivially Substituted by In-Class Analogs


Substitution at the thiadiazolopyrimidin-5-one core is not functionally neutral. The presence and position of the methyl group, the nature of the 2-position substituent, and even the isomeric ring fusion pattern profoundly alter biological readout. As demonstrated in larvicidal assays, the 7-methyl-5H isomer is essentially inactive against housefly larvae, whereas its 5-methyl-7H regioisomer exhibits clear larvicidal activity — a functional inversion arising solely from the repositioning of the methyl group and carbonyl within the same atomic connectivity [1]. Similarly, the unsubstituted parent scaffold at the 2-position lacks the cytotoxic potency achievable with electrophilic 2-substituents such as alkylsulfinyl or alkylsulfonyl groups; the 1977 structure–activity relationship study explicitly identifies the 2-position substituent as the critical determinant of antitumor activity against Ehrlich ascites cells [2]. The thiadiazole–pyrimidine ring fusion is also non-redundant: the pseudopurine skeleton itself — not merely the substituents — is essential for SH enzyme inhibition, as demonstrated by the marked activity loss when the pyrimidine ring is removed (TPSO2-2 vs AEST) [3]. These sharp structure–function boundaries mean that procurement of a generic thiadiazolopyrimidine or a differently substituted analog in place of the specific 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold risks complete loss of the desired chemical or biological phenotype.

Quantitative Differentiation Evidence for 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 35523-75-2)


Larvicidal Activity: 7-Methyl-5H Isomer Is Essentially Inactive Compared with the 5-Methyl-7H Regioisomer

In a direct comparative larvicidal bioassay against housefly (Musca domestica) larvae, the target compound 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one was found to be 'very weak' in activity, whereas its constitutional isomer 5-methyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one — possessing identical molecular formula but differing in the position of the methyl group and carbonyl oxygen — exhibited clear larvicidal activity [1]. A common hydrolysis product of both isomers, 4-methyl-2-thiocyanato-6(1H)-pyrimidine, was completely inactive, confirming that the intact fused heterocycle is required and that the specific ring-fusion isomer dictates the phenotype [1].

Insecticide discovery Structure–activity relationship Heterocyclic chemistry

Antitumor Cytotoxicity: Electrophilic 2-Substitution Is Required — The Unsubstituted Parent Scaffold Lacks Potent Activity

The 1977 structure–activity relationship (SAR) study by Suiko and Maekawa examined the repressing effect of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives on the propagation of cultured Ehrlich ascites tumor cells [1]. The authors concluded that 'substituent groups on the 2-position of 1,3,4-thiadiazolo[3,2-a]pyrimidine took an important part to reveal the cytotoxic activity' and that 'the strong activity was found among the compounds which had electrophilic substituents such as alkylsulfoxide, alkylsulfone at the 2-position' [1]. The parent scaffold, 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one, lacking any 2-substituent, falls outside the active series. A subsequent 1982 study confirmed this principle, showing that TPSO2-2 (2-ethylsulfonyl-7-methyl derivative) possessed strong anti-yeast and SH-enzyme inhibitory activities, while an analog lacking the pyrimidine ring (AEST) showed markedly reduced activity [2]. Although no head-to-head comparison between the parent scaffold and TPSO2-2 is reported in a single assay, the consistent SAR across two independent studies supports the class-level inference that the 2-unsubstituted parent compound is substantially less cytotoxic.

Antitumor agents Ehrlich ascites carcinoma Medicinal chemistry

Xanthine Oxidase Inhibition: 2-Phenoxymethyl Derivative Outperforms Allopurinol

Sathisha et al. (2011) synthesized a series of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives and evaluated their xanthine oxidase (XO) inhibitory activity [1]. Four compounds (6a, 6b, 6d, 6f) out of 20 synthesized molecules showed inhibition against three different sources of xanthine oxidase that was more potent than allopurinol based on their respective IC₅₀ values [1]. The most active derivative, 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CHEMBL1644719), exhibited an IC₅₀ of 555 nM against rat liver xanthine oxidase as recorded in the BindingDB curated from ChEMBL [2]. The parent scaffold (7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) lacking the 2-phenoxymethyl substituent was not among the most active compounds in this study, consistent with the requirement for 2-position derivatization to achieve potent XO inhibition. A subsequent in vivo study (2016) demonstrated that these thiadiazolopyrimidin-5-one analogues significantly reduced serum uric acid from 4.85±0.03 mg/dL to 1.21±0.01 mg/dL in oxonate-treated hyperuricemic rats, with compound 6a being the most potent [3].

Xanthine oxidase inhibitor Gout Hyperuricemia

Adenosine A1 Receptor Antagonism: Thiadiazolopyrimidine Class Exhibits Functional Selectivity Over A2 Receptors Versus Theophylline

Glennon et al. (1984) conducted a comparative study of mesoionic xanthine analogues as adenosine receptor antagonists [1]. Members of the thiadiazolopyrimidine class of mesoionics exhibited very low or no activity as antagonists of A2-adenosine receptors while exhibiting activity only 2–4-fold lower than that of theophylline at A1-adenosine receptors [1]. This is in contrast to theophylline, which antagonizes both A1 and A2 receptors, and to benzothiazolopyrimidines, which were nearly as potent as theophylline at A1 receptors and somewhat more potent at A2 receptors [1]. The study further noted that, unlike theophylline, the presence of a phenyl substituent in the five-membered ring did not enhance the potency of a mesoionic thiadiazolopyrimidine [1]. Although the specific compound 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one was not individually tested in this study, the class-level behavior establishes that the thiadiazolopyrimidine scaffold confers a distinct A1-over-A2 selectivity profile not achievable with theophylline or benzothiazolopyrimidine analogs.

Adenosine receptor antagonist Mesoionic xanthine analogue CNS drug discovery

Chemical Reactivity: Unique N–N Bond Cleavage Under Mild Alkaline Conditions

Tsuji and Kamo (1972) reported that treatment of 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with aqueous NaOH solution resulted in cleavage of the nitrogen–nitrogen bond of the thiadiazole ring, yielding 4-methyl-2-thiocyanato-6(1H)-pyrimidone [1]. This N–N bond cleavage is a distinctive chemical reactivity feature of the thiadiazolopyrimidine scaffold. In contrast, the isomeric 5-methyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one yields the same 4-methyl-2-thiocyanato-6(1H)-pyrimidone upon hydrolysis, confirming that both isomers converge to a common hydrolysis product [2]. The resulting 2-thiocyanatopyrimidine is itself a useful synthetic intermediate, having been prepared from thiadiazolopyrimidines generated via the Vilsmeier–Haack reaction of 1,4,6-triamino-2(1H)-pyrimidinethione [1].

Heterocyclic chemistry Ring-opening reactions Synthetic intermediate

Optimal Research and Procurement Scenarios for 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 35523-75-2)


Medicinal Chemistry: Starting Scaffold for 2-Position Derivatization Toward Xanthine Oxidase Inhibitors

The 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold is the validated core for a series of 2-phenoxymethyl derivatives that demonstrated xanthine oxidase inhibitory activity superior to allopurinol, with the most potent derivative achieving an IC₅₀ of 555 nM against rat liver XO and reducing serum uric acid from 4.85 to 1.21 mg/dL in hyperuricemic rats [1][2]. Procurement of this scaffold enables systematic SAR exploration at the 2-position, where electrophilic substituents confer biological activity [3]. The scaffold's mesoionic character places it in the purine isostere space, offering an alternative chemotype to allopurinol and febuxostat.

Insecticide/Agrochemical Discovery: Isomer-Specific Screening and SAR Studies

The dramatic functional divergence between the 7-methyl-5H isomer (larvicidally inactive) and its 5-methyl-7H isomer (larvicidally active) makes the target compound a critical negative control and SAR comparator in insecticide discovery programs targeting housefly and other dipteran pests [4]. The compound's defined inactivity provides a baseline for assessing the contribution of the methyl substitution pattern to larvicidal efficacy, and the scaffold can be further functionalized to yield derivatives with selective herbicidal activity against barnyard grass, as demonstrated for 2,7-dimethyl and 2-benzylthio-7-methyl analogs [4].

Adenosine Receptor Pharmacology: A1-Selective Antagonist Template Development

The thiadiazolopyrimidine class exhibits a receptor selectivity profile distinct from theophylline: A1 receptor antagonism at 2–4-fold lower potency than theophylline, with essentially no A2 receptor activity [5]. This functional A1-over-A2 selectivity is a pharmacologically desirable feature not offered by theophylline (dual A1/A2 antagonist) or benzothiazolopyrimidines (potent at both subtypes) [5]. The 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold provides the core for developing A1-selective antagonists, with the 2- and 6-positions available for further optimization.

Synthetic Methodology: Entry to 2-Thiocyanatopyrimidine Building Blocks via Controlled Ring Opening

The N–N bond of the thiadiazole ring in 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes selective cleavage under mild aqueous alkaline conditions to yield 4-methyl-2-thiocyanato-6(1H)-pyrimidone [6]. This reactivity provides synthetic access to 2-thiocyanatopyrimidines — versatile intermediates for further functionalization — via a route that is unavailable from thiazolo[3,2-a]pyrimidine analogs lacking the N–N bond [6]. The transformation serves as a strategic disconnection in heterocyclic synthesis programs requiring thiocyanato-substituted pyrimidine building blocks.

Quote Request

Request a Quote for 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.